Benzene--pyrimidine (1/1)
Description
Properties
CAS No. |
835653-03-7 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
benzene;pyrimidine |
InChI |
InChI=1S/C6H6.C4H4N2/c1-2-4-6-5-3-1;1-2-5-4-6-3-1/h1-6H;1-4H |
InChI Key |
CRLNSROCLKFIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CN=CN=C1 |
Origin of Product |
United States |
Fundamental Electronic and Structural Characteristics of Aromatic Components
Electronic Structure of Pyrimidine (B1678525) and its Aromaticity Profile
Pyrimidine is a six-membered heterocyclic aromatic compound, structurally similar to benzene (B151609) but with two nitrogen atoms replacing carbon-hydrogen groups at positions 1 and 3. wikipedia.orgmu-varna.bg This substitution has profound effects on its electronic structure and aromatic character.
Like benzene, pyrimidine is an aromatic heterocycle with a π electron arrangement that confers stability. libretexts.org Both nitrogen atoms in the pyrimidine ring are sp²-hybridized, and each contributes one electron to the aromatic π system, resulting in a total of six π electrons, consistent with Hückel's rule for aromaticity. libretexts.orgmasterorganicchemistry.com The lone pair of electrons on each nitrogen atom resides in an sp² orbital within the plane of the ring and does not participate in the aromatic π system. libretexts.org
However, pyrimidine's aromaticity is considered to be less than that of benzene. The presence of the electronegative nitrogen atoms leads to a decrease in the π-electron density of the ring, a state described as π-deficient. wikipedia.org This π-deficiency is even more pronounced in pyrimidine than in pyridine (B92270), which contains only one nitrogen atom. wikipedia.org Studies have shown that upon substitution, regardless of whether the substituent is electron-donating or electron-withdrawing, the aromaticity of the pyrimidine ring tends to decrease, which is contrary to the behavior observed in benzene derivatives. rsc.orgrsc.org
When compared to its isoelectronic counterpart, benzene, pyrimidine exhibits notable differences in its electronic properties. Theoretical calculations have shown that the HOMO/LUMO energy gap is smaller for pyrimidine (5.7609 eV) than for benzene (6.7926 eV), indicating higher reactivity for pyrimidine. ekb.eg Furthermore, pyrimidine possesses a significant dipole moment (experimentally determined to be between 2.1 and 2.4 D), whereas benzene has a dipole moment of zero. ekb.egscialert.net
The family of diazines, which includes pyrimidine (1,3-diazine), pyrazine (B50134) (1,4-diazine), and pyridazine (B1198779) (1,2-diazine), are all isoelectronic with benzene. wikipedia.org Systematic studies of π–π interactions between benzene and a series of isoelectronic nitrogen heterocycles (including pyridine, pyrimidine, and triazines) show that as the number of nitrogen atoms in the heterocycle increases, the interaction energy with benzene generally increases. nih.govresearchgate.netnih.gov This is attributed to the polarization of the aromatic ring by the electronegative nitrogen atoms, which enhances electrostatic interactions. researchgate.net
Table 1: Comparison of Electronic Properties
| Property | Benzene | Pyridine | Pyrimidine |
|---|---|---|---|
| Formula | C₆H₆ | C₅H₅N | C₄H₄N₂ |
| Aromatic π Electrons | 6 | 6 | 6 |
| HOMO/LUMO Gap (eV) | 6.7926 ekb.eg | 6.2415 ekb.eg | 5.7609 ekb.eg |
| Dipole Moment (Debye) | 0.0000 ekb.eg | 2.1848 ekb.eg | 2.2869 ekb.eg |
| pKa (protonated form) | - | 5.30 wikipedia.org | 1.23 wikipedia.org |
The two nitrogen atoms in the pyrimidine ring are highly electronegative, which significantly influences the electron density distribution. scialert.netnih.gov They withdraw electron density from the ring, creating a π-deficient system. wikipedia.orgscialert.net This electron-withdrawing effect is not uniform around the ring.
The positions ortho and para to the nitrogen atoms (positions 2, 4, and 6) are particularly electron-deficient. wikipedia.orgscialert.netttu.ee This is a result of both inductive and mesomeric (resonance) effects, where electrons are shifted toward the nitrogen atoms. ttu.ee Consequently, these positions are susceptible to nucleophilic attack, although such reactions are not common. wikipedia.orgttu.ee
In contrast, the 5-position is the least electron-deficient carbon in the ring. wikipedia.orgscialert.net It retains more "benzenoid" or aromatic character and is the primary site for electrophilic substitution, such as nitration and halogenation, should the conditions be forcing enough to overcome the ring's general deactivation. wikipedia.orgscialert.netttu.ee The lone pair electrons on the nitrogen atoms are not delocalized into the ring and are responsible for the basicity of pyrimidine, although it is a much weaker base than pyridine due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgscialert.net This reduced basicity makes electrophilic attack at the nitrogen atoms, such as N-alkylation, more difficult than in pyridine. wikipedia.org
Aromaticity and Stability Considerations for Benzene
Benzene is the archetypal aromatic compound. msu.edu Its structure is a planar hexagon of sp² hybridized carbon atoms, with all carbon-carbon bonds having an identical length of 1.395 Å, which is intermediate between a typical single (1.46 Å) and double (1.33 Å) bond. libretexts.orgchemistrysteps.com This structure arises from the complete delocalization of six π-electrons in a cyclic, conjugated system, which satisfies Hückel's rule (4n+2 π electrons, where n=1). masterorganicchemistry.combyjus.com
This delocalization results in exceptional thermodynamic stability, often referred to as aromatic stabilization or resonance energy. msu.edulibretexts.orgkhanacademy.org The empirical resonance energy of benzene is approximately 36 kcal/mol, a value derived from comparing the experimental heat of hydrogenation of benzene with the theoretical value for a hypothetical "cyclohexatriene" molecule. msu.edulibretexts.orgchemistrysteps.com This extra stability explains why benzene characteristically undergoes substitution reactions, which preserve the aromatic ring, rather than the addition reactions typical of alkenes that would disrupt the delocalized π system. msu.edubyjus.com
The molecular orbital theory provides a more complete picture of benzene's stability. The six p-orbitals of the carbon atoms combine to form six molecular orbitals: three bonding and three antibonding. libretexts.org The six π-electrons completely fill the three lower-energy bonding orbitals, creating a "closed shell" electron configuration that is responsible for its thermodynamic and chemical stability. libretexts.org
Conformational Flexibility and Dihedral Angles in Related Systems
The benzene-pyrimidine system can be considered a biaryl or hetero-biaryl system. The rotational freedom around the single bond connecting the two rings is a key structural feature. The conformation of such systems is determined by the balance between steric hindrance, particularly from ortho-substituents, and the drive for a planar conformation that maximizes π-system conjugation. nih.govnih.gov
In unsubstituted biphenyl (B1667301), the classic example of a biaryl system, there is a competition between steric repulsion of the ortho-hydrogens, which favors a twisted conformation, and resonance stabilization, which favors a planar one. nih.govacs.org In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of about 44°. acs.org
For hetero-biaryl systems like 2-phenylpyridine, resonance stabilization effects favor planar conformations. nih.gov In contrast, biaryl systems with ortho substituents on both rings are generally non-planar to relieve steric clashes. nih.gov The presence of nitrogen atoms can introduce strong electrostatic repulsions. For instance, in 2,2'-bipyridyl, the repulsion between the adjacent nitrogen lone pairs strongly disfavors a planar conformation. nih.gov
In crystal structures of various compounds containing both benzene and pyrimidine rings, a wide range of dihedral angles has been observed, indicating significant conformational flexibility. iucr.orgnih.govresearchgate.netnih.gov The specific angle adopted in a crystal is influenced by intramolecular steric and electronic factors as well as intermolecular packing forces. iucr.org
Table 2: Observed Dihedral Angles Between Benzene and Pyrimidine Rings in Various Crystalline Compounds
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| A C₁₈H₁₃N₃O₂ derivative | 76.53 and 27.73 | nih.gov |
| A C₁₅H₁₃ClN₆ derivative | 84.02 and 89.46 | researchgate.net |
| trans-Bis[4-amino-N-(pyrimidin-2-yl)benzenesulfonamidato-κN]bis(N,N-dimethylformamide-κO)cobalt(II) | 82.37 | nih.gov |
| 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chlorobenzoate | 2.2 | researcher.life |
| A pyrazolopyrimidine derivative with a phenyl substituent | 5.29 | mdpi.com |
These data illustrate that the dihedral angle is highly dependent on the specific molecular context and crystalline environment, highlighting the conformational flexibility inherent in the linkage between a benzene and a pyrimidine ring.
Intermolecular Interactions Governing Benzene Pyrimidine 1/1 Assembly
Hydrogen Bonding Networks
Hydrogen bonds are the principal directional forces responsible for the specific association of molecules in the benzene-pyrimidine assembly. The presence of nitrogen atoms in the pyrimidine (B1678525) ring and the potential for hydrogen bond donors in associated molecules, or from the C-H bonds of benzene (B151609) itself, creates a network of interactions that defines the crystal lattice.
O—H···N Hydrogen Bonds
In cocrystals where a hydroxyl-containing co-former is present with a pyrimidine derivative, the O—H···N hydrogen bond is a highly prevalent and robust supramolecular synthon. For instance, in a cocrystal of 2-(Pyrimidin-2-yl-oxy)phenol, pairs of O—H···N hydrogen bonds are observed to connect molecules into distinct dimeric units. nih.gov This interaction leverages the hydrogen bond donating capability of the hydroxyl group and the acceptor site provided by the lone pair of electrons on a pyrimidine nitrogen atom. Similarly, in cocrystals of benzene-1,3,5-tricarboxylic acid with a pyrimidine derivative, classical O—H···N hydrogen bonds are a key feature of the crystal structure, demonstrating their importance in linking acidic molecules with nitrogenous bases. nih.gov The formation of these bonds is a primary driving force for the assembly, often initiating the creation of larger, more complex architectures. tandfonline.com
N—H···O and N—H···N Interactions
In systems containing pyrimidine derivatives with amine functionalities, N—H···O and N—H···N hydrogen bonds are crucial for building supramolecular structures. These interactions are frequently observed to form well-defined cyclic motifs. nih.gov For example, the R₂²(8) ring motif is a common pattern generated by a pair of N—H···O or N—H···N hydrogen bonds. nih.govacs.org In cocrystals involving aminopyrimidine derivatives, N—H···N hydrogen bonds can link cations into dimers, while N—H···O bonds connect these units to anions or solvent molecules. nih.govacs.orgnih.gov The interplay between these different types of hydrogen bonds can lead to the formation of extended one-dimensional ribbons or chains. nih.govnih.gov For example, in cocrystals of 6-chlorouracil (B25721) with aminopyrimidine derivatives, the primary structural framework is composed of chains built upon R₂²(8) hydrogen bonds of either pure N—H···N or mixed N—H···O/N—H···N patterns. nih.gov
| Interaction Type | Common Motif | Role in Assembly |
| N—H···O | R₂²(8) | Dimer formation, chain propagation tandfonline.comnih.gov |
| N—H···N | R₂²(8) | Dimer formation, base pairing nih.govacs.orgnih.gov |
C—H···π Interactions
The C—H···π interaction is a weaker, yet significant, non-covalent force where a C-H bond acts as a hydrogen bond donor and the π-electron cloud of an aromatic ring, such as benzene or pyrimidine, serves as the acceptor. Theoretical studies on the benzene-pyrimidine complex show that T-shaped structures, which are stabilized by C—H···π interactions, are nearly as stable as parallel-displaced π-stacked structures. nih.gov In these T-shaped arrangements, a C-H bond from one molecule points towards the face of the π-system of the other. nih.govnih.gov In the solid state, these interactions play a crucial role in stabilizing crystal packing and extending lower-dimensional motifs into higher-order structures. For example, C—H···π contacts can link hydrogen-bonded dimeric aggregates into supramolecular chains or layers. nih.govresearchgate.net In some pyrimidine-based organic salts, C–H···π interactions, with H···π distances around 2.87 Å, contribute to the formation of infinite chains. acs.orgnih.gov
Role of Hydrogen Bonding in Supramolecular Chains and Layers
Hydrogen bonds are the master architects in the construction of supramolecular chains and layers within benzene-pyrimidine and related cocrystals. The process typically begins with the formation of strong, directional hydrogen bonds, such as O—H···N or N—H···O, which assemble molecules into primary motifs like dimers or catemers (chains). nih.govtandfonline.com These initial assemblies are then interconnected into more extended structures through weaker interactions. For instance, hydrogen-bonded dimers can be linked into one-dimensional chains via C—H···π interactions. nih.gov In other cases, a combination of different hydrogen bonds, like N−H···O and O−H···N, can create zigzag chains that propagate through the crystal. tandfonline.com The aggregation of these chains into two-dimensional layers is often mediated by even weaker forces, including π-π stacking and, in some systems, halogen bonds. nih.govresearchgate.net The result is a hierarchical assembly where strong bonds define the primary structure and weaker forces organize these units into the final three-dimensional architecture. researchgate.net
π–π Stacking Interactions
Dispersive forces, manifested as π–π stacking interactions, are another critical component governing the assembly of the benzene-pyrimidine complex. These interactions occur between the electron-rich faces of the aromatic rings and are highly dependent on the geometry and relative orientation of the stacked molecules.
Centroid-Centroid Distances and Stacking Geometries
The strength and nature of π–π stacking interactions are often characterized by the distance between the centroids of the aromatic rings and their relative displacement. In cocrystals containing pyrimidine and benzene rings, parallel-displaced and T-shaped geometries are common. nih.govnih.gov Theoretical calculations indicate that for the benzene-pyrimidine dimer, the parallel-displaced and T-shaped structures have very similar interaction energies. nih.gov
Experimental data from various cocrystals provides insight into typical stacking distances. Centroid-centroid distances for π–π interactions between pyrimidine rings have been reported in the range of 3.53 Å to 3.81 Å. nih.govresearchgate.net For interactions between pyrimidine and benzene (or phenyl) rings, a centroid-centroid distance of 3.633 (2) Å has been observed. omicsdi.org Generally, a distance between 3.3 Å and 3.8 Å is considered indicative of a significant π-π stacking interaction. researchgate.net These interactions, often working in concert with hydrogen bonds, help to stabilize the crystal packing, frequently cross-linking molecular chains or layers into a three-dimensional supramolecular array. nih.govresearchgate.net
| Interacting Rings | Centroid-Centroid Distance (Å) | Reference |
| Pyrimidine - Pyrimidine | 3.5393 (9) | nih.gov |
| Pyrimidine - Pyrimidine | 3.5697 (9) | nih.gov |
| Pyrimidine - Pyrimidine | 3.7658 (18) | researchgate.net |
| Pyrimidine - Benzene | 3.633 (2) | omicsdi.org |
Factors Influencing π–π Stacking Strength
The stability of the benzene-pyrimidine π-stacked complex is not governed by a single force but rather by a delicate balance of several contributing factors, primarily dispersion, electrostatic interactions, and Pauli repulsion. nih.govoup.com The preference for a parallel-displaced or offset stacking geometry over a face-to-face sandwich arrangement is a well-documented phenomenon in π-systems. researchgate.netchemrxiv.org
The preference for offset geometries can be understood as a competition between Pauli repulsion and dispersion. chemrxiv.org While a cofacial (sandwich) arrangement maximizes the overlap of π-orbitals, it also maximizes Pauli repulsion. A parallel-displaced arrangement mitigates this strong short-range repulsion while maintaining significant attractive dispersion interactions. chemrxiv.org This balance is the primary driver for the offset stacking observed in the benzene-pyrimidine system.
| Interaction Type | Role in Benzene-Pyrimidine (1/1) Stacking | Key Characteristics |
| Dispersion Forces | Major attractive force contributing to binding energy. | Arises from temporary fluctuations in electron density; generally attractive and non-directional. nih.govnih.gov |
| Electrostatic Interactions | Crucial for determining the preferred orientation and geometry. | Based on the interaction between the positive potential above pyrimidine and the negative potential above benzene; highly directional. nih.govacs.org |
| Pauli Repulsion | Major repulsive force at short distances; drives the preference for offset geometries. | Arises from the overlap of electron clouds; prevents molecular collapse. chemrxiv.org |
| Induction (Polarization) | Contributes to the overall binding energy. | The charge distribution of one molecule is distorted by the electric field of the other. oup.com |
Homo- and Hetero-Stacking Phenomena
In the context of aromatic interactions, "homo-stacking" refers to the interaction between identical molecules (e.g., benzene-benzene or pyrimidine-pyrimidine), while "hetero-stacking" involves different molecules, such as the benzene-pyrimidine complex. Computational studies have revealed distinct energetic profiles for these different pairings.
The interaction between benzene and pyrimidine is generally stronger than the self-interaction in a benzene dimer. This increased stability in the hetero-dimer is attributed to more favorable electrostatic interactions. nih.gov The quadrupole moment of benzene leads to repulsion in the sandwich configuration, whereas the dipole and quadrupole moments of pyrimidine interacting with benzene's quadrupole moment can create a more attractive electrostatic landscape in the hetero-dimer. acs.org
Studies on azine dimers (homo-stacking) have shown that their stabilization energies are often greater than that of the benzene dimer. acs.org For the pyrimidine dimer, both hydrogen-bonded and parallel-stacked displaced configurations are calculated to be stable minima. colostate.edu However, in the design of multicomponent molecular crystals, supramolecular hetero-synthons (formed between dissimilar molecules) are frequently favored over homo-synthons. tandfonline.comturkjps.org This preference underscores the principle that complementary electrostatic profiles, as seen in the benzene-pyrimidine pair, can lead to more stable and predictable assemblies.
| Dimer Complex | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |
| Benzene-Benzene | Homo-stacking | -2.80 (T-shaped), -2.59 (Parallel Displaced) | acs.org |
| Pyrimidine-Pyrimidine | Homo-stacking | -4.10 (Stacked) | colostate.edu |
| Benzene-Pyrimidine | Hetero-stacking | -3.47 (Parallel Displaced) | nih.gov |
Note: Interaction energies can vary based on the computational method and basis set used. The values presented are for comparison between the systems.
Other Non-Covalent Interactions Relevant to Benzene-Pyrimidine Adducts
A key interaction is the C-H···π bond. In this arrangement, a C-H bond from one molecule points towards the π-face of the other. For the benzene-pyrimidine complex, T-shaped structures, where a C-H bond of one ring points to the face of the other, are nearly as stable as the parallel-displaced structures. nih.gov These T-shaped geometries are stabilized primarily by C-H···π interactions. A characteristic feature of this bond in the benzene-pyrimidine complex is a significant blue shift (an increase in stretching frequency) of the involved C-H bond, which has been identified in computational studies. nih.gov
In the broader context of pyrimidine-containing molecular crystals, weak hydrogen bonds such as C-H···N and C-H···O are also frequently observed, contributing to the stability of the crystal lattice. tandfonline.comresearchgate.net The assembly of the final solid-state structure is therefore a result of the combination of all these directed and non-directed interactions, including π-π stacking, C-H···π bonds, and general van der Waals forces. nih.govresearchgate.net
| Interaction Type | Description | Role in Benzene-Pyrimidine System |
| C-H···π Interaction | A hydrogen bond where a C-H group acts as the donor and a π-system acts as the acceptor. | Stabilizes T-shaped geometries of the complex, which are energetically competitive with stacked forms. nih.gov |
| Van der Waals Forces | General attractive and repulsive forces between molecules (includes dispersion, dipole-dipole, and dipole-induced dipole forces). | Provide a baseline, non-directional attractive force that contributes to the overall cohesion of the adducts. nih.gov |
| Weak Hydrogen Bonds (e.g., C-H···N) | Interactions involving a C-H donor and a nitrogen acceptor. | Important for the crystal packing of pyrimidine-containing systems, helping to form extended networks. tandfonline.comresearchgate.net |
Co Crystallization and Adduct Formation of Benzene Pyrimidine 1/1 Systems
Design Principles for Benzene-Pyrimidine (1/1) Co-crystals
The rational design of co-crystals hinges on the predictable recognition and assembly of molecular components through non-covalent interactions. nih.govrsc.org In the context of benzene-pyrimidine (1/1) systems, the primary driving force for co-crystal formation is the establishment of robust intermolecular interactions, most notably hydrogen bonds. nih.gov
Key design principles include:
Hydrogen Bonding Hierarchy: Following Etter's rules of hydrogen bonding, the most acidic hydrogen atom will preferentially bond to the best hydrogen-bond acceptor. nih.gov In systems containing a substituted benzene (B151609), such as benzene-1,4-diol (B12442567), and a pyrimidine (B1678525) derivative, the hydroxyl groups of the diol act as strong hydrogen-bond donors, while the nitrogen atoms of the pyrimidine ring serve as acceptors. nih.gov The formation of strong O—H⋯N hydrogen bonds is a critical factor in the stabilization of the co-crystal lattice. nih.gov
Supramolecular Synthons: The concept of supramolecular synthons, which are reliable and recurring intermolecular interaction patterns, is central to co-crystal design. nih.gov For benzene-pyrimidine systems, the carboxylic acid-pyridine heterosynthon is a particularly common and stable motif. nih.govacs.org While pyrimidine is not pyridine (B92270), the underlying principle of a hydrogen bond between a good donor (like a carboxylic acid or phenol) and a heterocyclic nitrogen acceptor is transferable. rsc.org
pKa Considerations: The difference in the pKa values between the co-crystal formers can guide the prediction of whether a co-crystal or a salt will form. acs.org A significant pKa difference often leads to proton transfer and salt formation, while a smaller difference favors the formation of a neutral co-crystal. acs.org
The selection of appropriate co-formers is a critical step in the design process. dokumen.pub Knowledge-based methods, including the use of the Cambridge Structural Database (CSD) to identify common interaction motifs, and computational approaches like molecular electrostatic potential surface (MEPS) analysis, can aid in the rational selection of co-formers that are likely to form stable co-crystals with pyrimidine derivatives. nih.gov
Synthetic Methodologies for Benzene-Pyrimidine (1/1) Adducts and Co-crystals
Several synthetic strategies can be employed to prepare benzene-pyrimidine (1/1) adducts and co-crystals. The choice of method often depends on the specific properties of the components and the desired crystalline form.
Solvent Evaporation Techniques
Slow solvent evaporation is a widely used and effective method for growing high-quality single crystals of co-crystals. nih.govpolycrystalline.it This technique involves dissolving stoichiometric amounts of the benzene and pyrimidine components in a suitable solvent or solvent mixture. nih.govgoogle.com The slow evaporation of the solvent allows for the gradual self-assembly of the molecules into a well-ordered crystal lattice. nih.gov
For example, colorless crystals of a 1:1 co-crystal of 5-(1H-imidazol-1-yl)pyrimidine and benzene-1,4-diol were successfully obtained by dissolving the two components in a 1:1 v/v mixture of CH2Cl2 and CH3CN and allowing the solvent to evaporate slowly over several days at room temperature. nih.gov The choice of solvent is crucial, as it can influence the resulting crystal packing and even the formation of different polymorphs. acs.org
| Reactant 1 | Reactant 2 | Solvent System | Time | Outcome |
| 5-(1H-imidazol-1-yl)pyrimidine | Benzene-1,4-diol | CH2Cl2/CH3CN (1:1 v/v) | ~5 days | Colorless crystals of the 1:1 co-crystal |
Tin-Boron Exchange Protocols for Adduct Formation
The formation of adducts between pyrimidine and Lewis acidic borane (B79455) compounds derived from a benzene backbone can be achieved through a tin-boron exchange reaction. d-nb.inforsc.org This protocol is particularly useful for synthesizing bifunctional boron-Lewis acids that can subsequently form adducts with pyrimidine. d-nb.info
The general procedure involves the terminal stannylation of a diethynylbenzene derivative, followed by a tin-boron exchange reaction with a chloroborane. d-nb.info This method yields the desired boron-Lewis acids in good to very good yields. d-nb.info The subsequent complexation with pyrimidine can be investigated in both solution and the solid state. d-nb.info For instance, adducts of bifunctional Lewis acids with pyrimidine have been synthesized and structurally characterized, revealing the coordination of the pyrimidine nitrogen atoms to the boron centers. d-nb.inforsc.org
| Lewis Acid Precursor | Reagent | Product | Guest Molecule | Adduct Formation |
| 1,2-Diethynylbenzene | 1. Terminal Stannylation 2. Chloroborane | Bifunctional Boron-Lewis Acid | Pyrimidine | Formation of 1:2 adducts confirmed by X-ray diffraction. d-nb.info |
Mechanochemical Synthesis Approaches
Mechanochemical methods, such as grinding and ball milling, offer a solvent-free or solvent-minimal alternative for the synthesis of co-crystals. researchgate.netchemrxiv.org These techniques are often more energy-efficient, faster, and produce high yields compared to traditional solution-based methods. researchgate.net
Liquid-assisted grinding (LAG), where a small amount of a liquid is added to the grinding mixture, has been shown to be more efficient than neat grinding for producing co-crystals. researchgate.netacs.org The formation of a eutectic phase during grinding can play a crucial role in facilitating the mass transport of the co-formers and promoting the cocrystallization reaction. acs.org While specific examples of mechanochemical synthesis for benzene-pyrimidine (1/1) systems are not detailed in the provided context, the principles are broadly applicable to the formation of co-crystals involving these components. mdpi.comresearchgate.net
Structural Analysis of Benzene-Pyrimidine (1/1) Co-crystals and Adducts
X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of co-crystals and adducts, providing precise information about bond lengths, bond angles, and intermolecular interactions. nih.govscispace.comiucr.org
Asymmetric Unit and Crystal Packing
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. In the case of the 1:1 co-crystal of 5-(1H-imidazol-1-yl)pyrimidine and benzene-1,4-diol, the asymmetric unit contains one molecule of the pyrimidine derivative and two half-molecules of benzene-1,4-diol, with the diol molecules located on inversion centers. nih.gov
The crystal packing is stabilized by a network of intermolecular interactions. The primary interactions are O—H⋯N hydrogen bonds that link the molecules into supramolecular chains. nih.gov In the aforementioned co-crystal, these hydrogen bonds form a double-chain structure. nih.gov Additionally, π–π stacking interactions are observed between parallel imidazole (B134444) rings, with a centroid-to-centroid distance of 3.5543 (16) Å, further stabilizing the crystal structure. nih.gov
In the solid-state structure of a 1:2 adduct between a bifunctional boron-Lewis acid with a benzene backbone and pyrimidine, the pyrimidine molecules are coordinated to the boron atoms. d-nb.info The crystal structure can also feature aryl-aryl stacking interactions between the benzene system of the host and a complexed pyrimidine molecule, with a centroid-to-centroid distance of 3.761(1) Å. d-nb.info
| Compound | Crystal System | Space Group | Key Interactions |
| 5-(1H-imidazol-1-yl)pyrimidine · Benzene-1,4-diol (1:1) | Triclinic | P-1 | O—H⋯N hydrogen bonds, π–π stacking. nih.gov |
| 1,2-bis(benzo[d] nih.govd-nb.inforsc.orgdioxaborol-2-ylethynyl)benzene · 2(Pyrimidine) | Monoclinic | I2/a | B-N dative bonds, aryl-aryl stacking. d-nb.info |
The detailed analysis of the asymmetric unit and crystal packing provides a fundamental understanding of the supramolecular assembly in benzene-pyrimidine (1/1) systems, highlighting the interplay of various non-covalent interactions that dictate the final solid-state architecture.
Molecular Conformations within Co-crystals
The spatial arrangement of molecules within a co-crystal, known as molecular conformation, is a critical factor dictated by intermolecular forces and steric constraints. In systems containing both benzene and pyrimidine rings, the dihedral angle between the planes of these two aromatic rings is a key conformational descriptor.
Studies on related co-crystal systems provide insight into the expected conformations. For instance, in co-crystals of the antibiotic trimethoprim (B1683648), which contains a 5-(3,4,5-trimethoxybenzyl)pyrimidine moiety, the pyrimidine and benzene rings typically adopt a conformation where their planes are nearly perpendicular to each other. nih.gov This perpendicular arrangement is a recurring motif observed across various trimethoprim co-crystals. nih.gov In a specific case involving a co-crystal of trimethoprim with 2,5-dihydroxybenzoic acid, increasing the temperature from 113 K to 463 K caused the angle between the benzene and pyrimidine rings within the trimethoprim molecule to increase from 81.48° to 83.00°. mdpi.com
In other complex structures incorporating these rings, a range of dihedral angles has been observed. For example, in the asymmetric unit of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, three independent molecules exhibit different dihedral angles between the pyrimidine and benzene rings: 41.72 (3)°, 26.21 (3)°, and 36.49 (3)°. iucr.org Similarly, in a phenolate (B1203915) salt of sulfamethazine, which features a pyrimidine ring linked to a benzene ring via a sulfonamide group, the dihedral angle between the two rings is 59.70 (17)°. researchgate.net A study on pyrimethamine (B1678524) co-crystals also highlighted changes in the torsion angle between the chlorophenyl and pyrimidine rings upon desolvation, shifting from -64.65(3)° in a hydrated salt to 81.3° in the anhydrous form, demonstrating conformational flexibility. rsc.org
| Compound System | Dihedral Angle Between Benzene and Pyrimidine Rings | Reference |
| Trimethoprim-glutarimide cocrystal | Approximately perpendicular | nih.gov |
| Trimethoprim-2,5-dihydroxybenzoic acid (113 K) | 81.48° | mdpi.com |
| Trimethoprim-2,5-dihydroxybenzoic acid (463 K) | 83.00° | mdpi.com |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (Molecule 1) | 41.72 (3)° | iucr.org |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (Molecule 2) | 26.21 (3)° | iucr.org |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (Molecule 3) | 36.49 (3)° | iucr.org |
| Sulfamethazine-3,5-dinitrosalicylic acid salt | 59.70 (17)° | researchgate.net |
| Pyrimethamine-4-hydroxybenzoic acid salt (hydrated) | -64.65 (3)° | rsc.org |
| Pyrimethamine-4-hydroxybenzoic acid salt (anhydrous) | 81.3° | rsc.org |
Formation of Supramolecular Dimers and Higher-Order Assemblies
The self-assembly of benzene and pyrimidine moieties into dimers and more complex structures is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. researchgate.netacs.org Theoretical studies on benzene and pyrimidine dimers have been conducted to understand the binding energies and preferred geometries of these fundamental interactions. acs.org Experimental studies using supersonic molecular jet techniques have identified multiple stable configurations for pyrimidine dimers, including four planar hydrogen-bonded species and a parallel stacked and displaced species. colostate.edu
In the context of co-crystals, specific and recurring interaction patterns, or supramolecular synthons, drive the formation of larger assemblies. For co-crystals formed between aminopyrimidines and carboxylic acids, a common motif is the R22(8) ring, which arises from hydrogen bonding between the acid and the pyrimidine base. acs.org Beyond this simple dimer, these systems frequently organize into higher-order structures such as linear heterotetramers (LHT), cyclic heterotetramers (CHT), and heterotrimers (HT). acs.org Among these, the linear heterotetramer is the most dominant, predicted to be more stable and observed in a majority of studied crystal structures. acs.org
In more complex systems, such as those involving pyrimethamine, a unique tetrameric assembly can form, consisting of two pyrimethamine cations and two coformer anions. rsc.org This assembly is stabilized by a combination of N-H···N and N-H···O hydrogen bonds, creating robust supramolecular ring synthons. rsc.org The formation of DNA adducts, a type of covalent assembly, can occur between pyrimidine bases and benzene metabolites, highlighting another pathway for the formation of complex structures. nih.gov The engineering of π-π stacking interactions by modifying ligand architecture, for example by extending a pyridine to a quinoline (B57606) system, has been shown to be a powerful strategy to favor the formation of supramolecular dimers over other potential assemblies like helicates. rsc.org
Polymorphism and Crystal Engineering in Benzene-Pyrimidine (1/1) Type Systems
Crystal engineering provides a framework for the rational design and synthesis of solid-state materials with desired properties by controlling intermolecular interactions. rsc.orgnih.gov This field is particularly relevant for benzene-pyrimidine type systems, where the goal is to direct the assembly of these molecular components into specific crystal architectures. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a key consideration in this process, as different polymorphs can exhibit distinct physical and chemical properties. rsc.orgacs.org
The synthesis of co-crystals, including those of the benzene-pyrimidine type, relies on the use of robust and predictable intermolecular interactions, often referred to as supramolecular synthons. rsc.org Strategies for constructing these co-crystals often involve a hierarchy of interactions, with stronger, more directional forces like hydrogen bonds being the primary tools for assembly. rsc.org Pyrimidine-substituted hexaarylbenzenes, for instance, have been explored as versatile building blocks in crystal engineering, demonstrating how the pyrimidine unit can be incorporated into larger, functional architectures. thieme-connect.com The approach to creating multi-component crystals often involves a careful calibration of intermolecular forces, where the interactions between different components (A···B) are more favorable than those between identical molecules (A···A or B···B). nih.gov
| Crystal Engineering Aspect | Description | Relevance to Benzene-Pyrimidine Systems |
| Supramolecular Synthons | Reliable and recurring patterns of intermolecular interactions that direct crystal assembly. | Hydrogen bonds (e.g., O-H···N, N-H···N) and π-π stacking involving benzene and pyrimidine rings are key synthons. researchgate.netrsc.org |
| Polymorphism | The existence of multiple crystalline forms for the same compound or co-crystal. | Different packing arrangements of benzene and pyrimidine moieties can lead to polymorphs with varied properties. rsc.orgacs.org |
| Co-crystal Synthesis | Methods to prepare multi-component crystals. | Techniques like solution crystallization and solid-state grinding are used to form benzene-pyrimidine co-crystals. rsc.orgresearchgate.net |
Influence of Intermolecular Interactions on Polymorphic Forms
Polymorphism is fundamentally driven by the competition and balance of various intermolecular interactions within the crystal lattice. rsc.orgmdpi.com The specific arrangement of molecules, and thus the resulting polymorphic form, is a direct consequence of the nature and strength of these interactions, which include hydrogen bonds and π-π stacking. researchgate.netrsc.org
In systems containing aromatic rings like benzene and pyrimidine, π-π stacking interactions can play a significant role in stabilizing the crystal packing. researchgate.netrsc.org The introduction of substituents onto the rings can drastically alter these interactions. For example, adding nitro groups to a benzene ring introduces the possibility of stronger C-H···O hydrogen bonds and can enhance stacking interactions, thereby influencing the crystal packing and potentially leading to different polymorphic forms compared to unsubstituted benzene. researchgate.netrsc.org The relative orientation of π-systems and the polarization of the molecules are critical for the existence of these stacking interactions. rsc.org
Similarly, the presence and nature of hydrogen bonding networks are crucial determinants of polymorphism. In molecular crystals with extensive hydrogen-bonding networks, the crystal structure can be more resilient to changes like increased pressure, whereas systems with weaker hydrogen bonding may be more prone to amorphization. mdpi.com In some systems, C-H···X (where X can be N or O) hydrogen bonds have been shown to be a significant factor in driving supramolecular isomerism, which is a manifestation of polymorphism. acs.org The packing effect, which is a direct result of these intermolecular contacts, can influence the photophysical properties of the material, meaning different polymorphs can have different luminescent behaviors. rsc.org
Strategies for Modifying Crystal Packing
Modifying the crystal packing of molecular solids is a central goal of crystal engineering, as it allows for the tuning of material properties. Several strategies can be employed to influence the arrangement of molecules like benzene and pyrimidine in a co-crystal.
One effective strategy is molecular modification . This involves making chemical changes to the constituent molecules to weaken or alter key intermolecular interactions. researchgate.net Techniques include:
Disruption of intermolecular hydrogen bonds: Altering functional groups to prevent strong, predictable hydrogen bonds can force the system into alternative packing arrangements. researchgate.net
Disruption of molecular planarity: Introducing substituents that cause a twist between aromatic rings, such as the benzene and pyrimidine rings, can decrease the efficiency of crystal packing and lead to less dense, more soluble forms. researchgate.net
Advanced Spectroscopic Characterization of Benzene Pyrimidine 1/1 Interactions
X-ray Diffraction Studies for Molecular and Crystal Structures
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For co-crystals like benzene-pyrimidine, this technique reveals crucial details about the intermolecular interactions, such as π-π stacking geometries and hydrogen bonds, that govern the supramolecular architecture.
While crystallographic data for the unsubstituted benzene-pyrimidine (1/1) complex is not readily found in the surveyed literature, extensive studies have been conducted on closely related derivatives. These studies provide significant insight into how benzene (B151609) and pyrimidine (B1678525) moieties interact in the solid state. For instance, the analysis of O-benzenesulfonylated pyrimidines demonstrates the prevalence of π-π stacking interactions between the benzene and pyrimidine rings, which are crucial for stabilizing the crystal structure. acs.orgnih.gov In these systems, the rings often adopt a face-to-face stacking arrangement with significant intercentroid separation and slippage. acs.org
In one derivative, 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179), the dihedral angle between the pyrimidine and benzene rings is 82.55 (5)°. acs.org The crystal packing is further stabilized by multiple π-π stacking interactions, including a notable interaction between a pyrimidine ring and a benzene ring with an intercentroid distance of 3.9722(13) Å. acs.org Similarly, in another derivative, the dihedral angle between the pyrimidine and benzene planes is 81.47 (8)°, and the structure features dimers linked by N–H···N hydrogen bonds. acs.org
These findings from derivatives underscore the importance of both π-π stacking and, where applicable, hydrogen bonding in the crystal engineering of benzene-pyrimidine systems. The precise geometric parameters, such as inter-centroid distances and dihedral angles, are dictated by the specific substituents on the aromatic rings.
| Crystal Data for 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) | |
| Parameter | Value |
| Formula | C11H11N3O3S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.845(3) |
| b (Å) | 10.150(3) |
| c (Å) | 13.587(4) |
| β (°) | 107.03(2) |
| Dihedral Angle (A/B) (°) | 82.55(5) |
| π-π Stacking Distance (Å) | 3.9722(13) |
| Source: acs.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular interactions and dynamics in solution. For the benzene-pyrimidine system, various NMR techniques provide evidence of complex formation and characterize its behavior.
DOSY and VT-NMR for Dynamic Behavior
Diffusion Ordered Spectroscopy (DOSY) and Variable-Temperature (VT) NMR are advanced techniques used to probe the dynamic nature of molecular complexes in solution. d-nb.info
DOSY NMR separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. rsc.orgrsc.org In the context of the benzene-pyrimidine system, DOSY experiments can distinguish between the free benzene and pyrimidine molecules and the larger, more slowly diffusing (1/1) complex. This allows for the study of association constants and the identification of different aggregated species in solution. researchgate.netacs.org
VT-NMR involves recording spectra at different temperatures to study dynamic processes. researchgate.netacs.org For the benzene-pyrimidine complex, lowering the temperature can slow the exchange between the free and bound states. d-nb.info If the exchange is fast on the NMR timescale at room temperature (resulting in averaged signals), distinct signals for the free and complexed species may appear at lower temperatures. d-nb.infonih.gov This allows for the determination of thermodynamic parameters (ΔH and ΔS) and the kinetic activation energy of the association/dissociation process. researchgate.netrsc.org Studies on related systems have shown that even at low temperatures like 233 K, the exchange between complexed and non-complexed pyrimidine can remain highly dynamic. d-nb.info
Chemical Shift Analysis for Interaction Probing
The formation of a complex between benzene and pyrimidine leads to changes in the local electronic environment of the protons on both molecules, which can be observed as perturbations in their NMR chemical shifts. nih.gov
When benzene and pyrimidine interact, typically through π-π stacking, the protons of one molecule are brought into the shielding region of the other molecule's aromatic ring current. This induced magnetic field opposes the external field, causing the proton signals to shift to a higher field (lower ppm value). libretexts.org The magnitude of this upfield shift provides information about the proximity and geometry of the interacting rings.
Studies on related systems show that the protons of benzene experience a significant upfield shift upon interaction with pyrimidine nucleosides, confirming a face-to-face stacking interaction. nih.gov The observation that chemical shifts are dependent on both concentration and temperature further supports the existence of a dynamic equilibrium between the free molecules and the complex. nih.gov Analysis of these chemical shift perturbations can help to deduce the preferred orientation of the complex in solution. nih.govscience.gov
| Proton Chemical Shifts (δ) in Benzene-Derivatives Interacting with Pyrimidine Analogs | |
| System | Observed Shift Pattern |
| Benzene protons with pyrimidine nucleosides | Upfield shift, indicating shielding due to π-stacking. Magnitude increases with decreasing temperature. |
| BHZ (Benzhydrazide) in AOT reverse micelles | Ha shifts downfield (7.74 to 7.94 ppm); Hb/Hc shift upfield (7.62 to 7.38 ppm). |
| BA (Benzamide) in AOT reverse micelles | Ha shifts downfield (7.83 to 7.99 ppm); Hb/Hc shift upfield (7.53 to 7.40 ppm). |
| Source: nih.gov |
Vibrational Spectroscopy: Raman and Infrared Studies
Vibrational spectroscopy, including Raman and Infrared (IR) techniques, probes the molecular vibrations of a system. The formation of a complex between benzene and pyrimidine perturbs these vibrations, leading to shifts in frequency, changes in intensity, and the appearance of new bands. acs.orglibretexts.org
Normal Mode Analysis and Perturbations
The vibrational modes of pyrimidine are often named in relation to the well-characterized modes of benzene. mdpi.comresearchgate.net Upon complexation, the vibrational frequencies of both molecules are altered due to intermolecular forces.
In Raman spectra, one of the most sensitive modes to intermolecular interactions is the ring breathing mode (ν1) of pyrimidine, which appears around 992 cm⁻¹ in the solid state. mdpi.com Perturbations to the ring's delocalized π-electron system due to interactions with benzene can cause this mode to shift. mdpi.comnih.gov
Theoretical studies on the T-shaped benzene-pyrimidine complex predict a significant blue shift (an increase in frequency) of the C-H stretching frequency for the benzene C-H group pointing towards the pyrimidine ring. This shift is a hallmark of a C-H···π hydrogen bond, where the interaction leads to a slight contraction and strengthening of the C-H bond. Weak C–H···N interactions, which can also be present, are known to cause perturbations in the vibrational modes involving hydrogen atom displacements. mdpi.com
Electron Energy Loss (EEL) Spectroscopy for Electronic Excitations
Electron Energy Loss Spectroscopy (EELS) is a technique used to study the electronic excited states of molecules, including those that are optically forbidden. aip.org By measuring the energy lost by inelastically scattered electrons, an electronic excitation spectrum can be obtained.
EELS studies of the individual components reveal the energies of their π → π* and n → π* transitions. Benzene's lowest-lying electronic transitions are well-characterized, with the first singlet excited states being ¹B₂ᵤ, ¹B₁ᵤ, and ¹E₁ᵤ. researchgate.netdocbrown.info Pyrimidine, being isoelectronic with benzene, has analogous π → π* transitions, but also possesses n → π* transitions due to the lone pair electrons on the nitrogen atoms, which occur at lower energies. nih.gov
In the benzene-pyrimidine complex, these intramolecular transitions are expected to be perturbed. Additionally, new charge-transfer (CT) excitations may arise, where an electron is transferred from the electron-rich benzene (donor) to the more electron-deficient pyrimidine (acceptor). These CT states are often weak but can be enhanced in specific environments, such as when adsorbed on metal surfaces. aip.orgnih.gov Comparing the EEL spectra of the complex to the sum of the spectra of the individual molecules allows for the identification of these interaction-induced spectral changes, providing insight into the electronic coupling between the two rings.
Other Advanced Spectroscopic Techniques
Beyond primary methods, a suite of other sophisticated spectroscopic tools is employed to gain a comprehensive understanding of the benzene-pyrimidine complex. These techniques offer unique advantages in probing specific aspects of the interaction, from coordination in solution to the precise geometry of the isolated complex in the gas phase.
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful methods for investigating the formation of complexes and the interactions between molecules in solution. The principle lies in monitoring changes in the electronic transitions of the chromophores—in this case, benzene and pyrimidine—upon complexation.
The UV spectrum of benzene is characterized by three main absorption bands originating from π→π* transitions, located around 184 nm, 204 nm, and 256 nm. spcmc.ac.in The positions and intensities of these bands are highly sensitive to the molecular environment. spcmc.ac.in When benzene forms a complex with pyrimidine, the interaction can perturb the π-electron system, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromic or hypochromic effects). These spectral changes can be titrated by varying the concentration of one component while keeping the other constant, allowing for the determination of binding constants and the stoichiometry of the complex.
Fluorescence spectroscopy offers complementary information and higher sensitivity. While benzene is only weakly fluorescent, pyrimidine derivatives can exhibit fluorescence that is sensitive to their local environment. The formation of a benzene-pyrimidine complex can lead to quenching (a decrease in fluorescence intensity) or enhancement of the pyrimidine fluorescence. This phenomenon can be static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional quenching. Studies on the interaction of pyrimidine analogues with macromolecules like bovine serum albumin (BSA) and human serum albumin (HSA) have demonstrated that a static quenching process often indicates the formation of a stable complex. sciforschenonline.org By analyzing the fluorescence quenching data at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the complexation reaction can be calculated, revealing the nature of the intermolecular forces (e.g., hydrophobic, van der Waals, hydrogen bonding) driving the association. sciforschenonline.org
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of molecular complexes in the gas phase. It provides direct information on the mass of the complex, confirming its stoichiometry, and tandem mass spectrometry (MS/MS) can be used to probe its stability and fragmentation pathways.
For the benzene-pyrimidine (1/1) complex, electrospray ionization (ESI) or other soft ionization techniques can transfer the pre-formed complex from solution into the gas phase as a cluster ion. High-resolution mass spectrometry can then precisely determine its mass-to-charge ratio (m/z), confirming the [Benzene+Pyrimidine] composition. researchgate.net
Tandem mass spectrometry is particularly insightful. In an MS/MS experiment, the mass-selected ion of the benzene-pyrimidine complex is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the structure and the relative strengths of the bonds. For instance, the primary dissociation pathway would likely be the cleavage of the weak van der Waals bond, leading to the detection of fragment ions corresponding to the individual benzene and pyrimidine components. Studies on the unimolecular dissociation of similar cluster ions, such as (NO)(A)⁺ where A is benzene or pyridine (B92270), have shown that the fragmentation patterns are indicative of the complex's ground-state structure and the energetics of dissociation. canada.ca Comparing the fragmentation of the benzene-pyrimidine ion to that of its constituent molecules can help unravel the influence of complexation on chemical bonding. researchgate.net
To study the intrinsic properties of the benzene-pyrimidine (1/1) complex, free from solvent effects, gas-phase techniques are essential. Supersonic molecular jet spectroscopy creates an ideal environment for this by producing isolated, ultracold molecules and clusters. annualreviews.org When a mixture of benzene, pyrimidine, and a carrier gas (like helium or argon) is expanded from high pressure into a vacuum, the molecules are cooled to just a few Kelvin. annualreviews.org This dramatic cooling simplifies their electronic and vibrational spectra, allowing for high-resolution analysis of the vdW complex. annualreviews.orgcolostate.edu
Two-color time-of-flight mass spectroscopy (TOFMS) is a highly specific and sensitive method used to probe these cold clusters. colostate.edudtic.mil In this technique, one laser (the "pump") is tuned to an electronic transition of a specific species, exciting it to a higher state. A second, more energetic laser (the "ionizer") then ionizes the excited molecule. The resulting ions are analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. colostate.edu This combination provides both spectroscopic and mass information simultaneously, ensuring that the recorded spectrum belongs exclusively to the benzene-pyrimidine (1/1) cluster and not to other species in the jet. colostate.edudtic.mil
Research on similar solute-solvent clusters involving pyrimidine has demonstrated the power of this approach. colostate.edu By analyzing the spectrum of the complex relative to the isolated pyrimidine monomer, a spectral shift is measured. This shift provides information about the relative stabilization of the ground and excited states upon complexation. Furthermore, the spectra reveal low-frequency vibrational modes, known as van der Waals modes, which correspond to the intermolecular stretching and bending motions between the benzene and pyrimidine molecules. colostate.edu These experimentally observed parameters are critical for benchmarking theoretical calculations of the complex's geometry and binding energy. colostate.educolostate.edu For example, different isomers of a complex (e.g., stacked vs. T-shaped) will exhibit distinct spectral shifts and vdW vibrational structures.
Table 1: Spectroscopic Data for Pyrimidine-Methane Clusters from Two-Color TOFMS
This table presents data from studies on pyrimidine clustered with methane, which serve as a model for understanding the spectroscopic signatures of weakly bound aromatic complexes studied via supersonic molecular jet techniques. The spectral shift indicates the change in the electronic transition energy of pyrimidine upon complexation.
| Cluster | Feature | Spectral Shift (cm⁻¹) | Low-Frequency vdW Mode (cm⁻¹) |
| Pyrimidine(CH₄)₁ | Origin | -56.6 | 4.5 |
| Pyrimidine(CH₄)₂ | Isotropic Origin | -112.1 | 5.1 |
| Pyrimidine(CH₄)₂ | Anisotropic Origin | -47.2 | - |
| Data sourced from Bernstein Group studies. colostate.edu |
Computational and Theoretical Approaches to Benzene Pyrimidine Interactions
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on weakly bound molecular complexes. These first-principles approaches allow for a detailed and accurate examination of the forces governing the association of benzene (B151609) and pyrimidine (B1678525).
The stability of the benzene-pyrimidine complex arises from a delicate balance of electrostatic and dispersion forces. Theoretical studies systematically investigate these contributions to understand the nature of the π-π interaction. With an increasing number of nitrogen atoms in heterocyclic rings interacting with benzene, the binding energy generally increases. researchgate.net This trend is attributed to enhanced electrostatic interactions, as the highly electronegative nitrogen atoms polarize the aromatic ring. researchgate.net
In complexes involving benzene, the primary attractive force is often London dispersion energy, while the contribution from electrostatic quadrupole-quadrupole interactions can be considerably smaller. nih.gov DFT calculations, particularly those augmented with van der Waals corrections (like DFT-D methods), are employed to accurately capture these crucial dispersion forces. researchgate.netuos.ac.kr High-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] provide benchmark data for interaction energies, against which DFT methods are often compared. researchgate.netnih.gov
The interaction energy components for various configurations of aromatic dimers can be systematically decomposed. While specific values for the benzene-pyrimidine (1/1) complex require dedicated calculations, analysis of similar systems provides insight. The total interaction energy is a sum of several components, as illustrated in the table below.
| Interaction Energy Component | Description | Relevance to Benzene-Pyrimidine |
| Electrostatic | Arises from the interaction between the permanent charge distributions (multipole moments) of the two molecules. | The quadrupole moment of benzene and the dipole/quadrupole moments of pyrimidine lead to orientation-dependent electrostatic forces. |
| Dispersion | A quantum mechanical attractive force resulting from instantaneous fluctuations in electron density (London forces). | A dominant attractive force in π-stacked systems, crucial for the stability of the complex. nih.gov |
| Induction (Polarization) | Results from the distortion of the electron cloud of one molecule by the permanent charge distribution of the other. | The permanent multipole moments of each molecule induce dipoles in the other, contributing to the binding. |
| Exchange-Repulsion | A short-range repulsive force due to the Pauli exclusion principle, preventing the collapse of the molecules. | Defines the optimal intermolecular distance at the potential energy minimum. |
This table is illustrative, based on the general principles of intermolecular forces.
Theoretical calculations are used to locate the minimum energy structures on the potential energy surface of the benzene-pyrimidine complex. The most common conformations for π-π interactions are the sandwich, T-shaped, and parallel-displaced geometries. researchgate.net
For complexes between benzene and nitrogen-containing heterocycles, T-shaped structures are often found to be particularly stable. researchgate.net In this arrangement, a C-H bond of one ring points towards the π-face of the other. Geometrical optimizations are performed using methods like Møller-Plesset perturbation theory (MP2) or DFT, often with large basis sets such as aug-cc-pVDZ, to accurately describe the weak interactions. researchgate.net The optimization process yields key geometric parameters for the stable conformers.
| Parameter | T-shaped Conformation | Parallel-Displaced Conformation |
| Interplanar Angle | Approximately 90° | 0° |
| Intermolecular Distance | Distance from the C-H proton to the center of the other ring. | Perpendicular distance between the two parallel rings. |
| Horizontal Displacement | Not applicable. | Lateral offset of the ring centers. |
This table describes typical geometric parameters for common conformations of aromatic dimers.
A notable feature observed in certain C-H···π interactions is the phenomenon of a "blue shift." Unlike traditional hydrogen bonds which cause a red shift (lengthening of the X-H bond and a decrease in its stretching frequency), a blue shift involves the contraction of the C-H bond and an increase in its vibrational stretching frequency. acs.orgacademie-sciences.fr
Systematic theoretical investigations have shown that the formation of complexes between benzene and C-H proton donors can lead to this C-H bond contraction and a corresponding blue shift. acs.org Specifically for T-shaped complexes of benzene with nitrogen heterocycles like pyrimidine, a significant contraction of the interacting C-H bond is predicted, accompanied by a large blue shift that can range from 40 to 52 cm⁻¹. researchgate.net This counterintuitive effect is attributed to a complex interplay of factors including electrostatic interactions and charge transfer, which ultimately strengthen the C-H bond. Analysis of the electron density at the bond critical point of the C-H bond can reveal an accumulation of electron density, which is responsible for the bond shortening and the associated blue shift. hbni.ac.in
Advanced Computational Models: Effective Fragment Potential (EFP2)
The Effective Fragment Potential (EFP) method is an ab initio-based model potential approach designed to model intermolecular interactions accurately but at a lower computational cost than high-level wavefunction methods. purdue.edu The EFP2 method decomposes the interaction energy into Coulomb, exchange-repulsion, polarization (induction), and dispersion terms, with parameters derived from first-principles calculations on the individual monomers. purdue.edu
The EFP2 method has been successfully used to model π-π and C-H···π interactions in systems like the benzene dimer, substituted benzene dimers, and benzene-pyridine complexes, showing a high degree of accuracy that approaches that of CCSD(T). purdue.edusemanticscholar.orgnih.gov Given the electronic similarity between pyridine (B92270) and pyrimidine, the application of EFP2 to the benzene-pyrimidine system is a logical extension.
Identifying the global minimum and other low-lying local minima on the potential energy surface (PES) is critical for understanding the conformational preferences of the benzene-pyrimidine complex. The vast conformational space of such complexes makes this a challenging task. rsc.org
A powerful technique for exploring the PES is to couple the EFP2 method with a Monte Carlo/Simulated Annealing (MC/SA) algorithm. acs.orgnih.gov This approach works as follows:
Monte Carlo (MC) Sampling: The simulation starts with a random orientation and position of the two molecules. New configurations are generated by random translations and rotations.
Energy Calculation: The interaction energy for each new configuration is calculated rapidly using the EFP2 method.
Simulated Annealing (SA): An "artificial temperature" is introduced, which is gradually lowered during the simulation. ufba.br At high temperatures, the system can overcome energy barriers and escape local minima. As the temperature is slowly reduced, the system is guided towards the basin of the global energy minimum. ufba.br
This EFP2-MC/SA approach has been effectively used to sample the PES of benzene-pyridine dimers, identifying the key stable structures (sandwich, T-shaped, parallel-displaced). acs.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define chemical concepts like atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins based on the topology of the electron density gradient field. wikipedia.orgwiley-vch.de
In the context of the benzene-pyrimidine complex, QTAIM can be used to characterize the nature of the weak intermolecular interactions. The analysis focuses on the properties of the electron density at specific critical points. A key feature is the bond path, a line of maximum electron density linking two nuclei, which serves as a universal indicator of a chemical bonding interaction. wiley-vch.de
The presence of a bond path and an associated bond critical point (BCP) between an atom of the benzene ring and an atom of the pyrimidine ring would provide unambiguous evidence of a direct bonding interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For weak, closed-shell interactions like those in the benzene-pyrimidine complex, one would expect to find a low value of ρ and a positive value of ∇²ρ at the intermolecular BCP.
Furthermore, QTAIM analysis can corroborate the findings of blue-shifting C-H bonds. Studies on similar systems have shown that the accumulation of electron density at the C-H BCP is linked to the shortening of the C-H bond and the observed blue shift in its stretching frequency. hbni.ac.in
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netuni-muenchen.dereadthedocs.io It provides a guide to the reactivity of a molecule towards charged reactants, identifying electron-rich and electron-deficient regions. uni-muenchen.demdpi.com In the context of the benzene-pyrimidine system, MEP analysis helps in understanding the intermolecular interactions that govern the formation and stability of the complex.
For benzene, the MEP map shows a region of negative electrostatic potential (electron-rich) above and below the plane of the ring, which is characteristic of the π-electron cloud. researchgate.netresearchgate.net Conversely, the hydrogen atoms represent areas of positive electrostatic potential (electron-deficient). In pyrimidine, the presence of two nitrogen atoms in the aromatic ring significantly alters the electrostatic potential distribution. These nitrogen atoms, being more electronegative than carbon, create regions of strong negative potential, making them likely sites for electrophilic attack or interaction with electron-deficient species.
Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have been employed to calculate the electrostatic potentials for benzene and pyrimidine. semanticscholar.orgekb.egekb.eg These calculations reveal the changes in charge distribution upon substitution with various functional groups, which in turn affects their interaction properties. semanticscholar.orgekb.egekb.eg For instance, the introduction of an electron-withdrawing group like a nitro group on a benzene ring polarizes the negative charge towards the rim of the ring, making the central part more electron-deficient. researchgate.net
The interaction between benzene and pyrimidine in a (1/1) complex would be influenced by the juxtaposition of these electron-rich and electron-deficient regions. The electron-rich π-face of benzene can interact favorably with the electron-deficient regions of the pyrimidine ring, and the electron-rich nitrogen lone pairs of pyrimidine can interact with the partially positive hydrogen atoms of benzene.
R-matrix Theoretical Studies for Electron Scattering
R-matrix theory is a powerful theoretical framework used to study the scattering of low-energy electrons from molecules. ucl.ac.ukucl.ac.uk This method is particularly well-suited for describing complex scattering phenomena such as shape resonances, which are transient negative ions formed when an incident electron is temporarily captured by the molecule. acs.org The theory divides the configuration space into two regions: an inner region where the electron-molecule interactions, including exchange and correlation effects, are strong and complex, and an outer region where these effects are negligible and the interaction can be described by simpler, long-range potentials. ucl.ac.ukd-nb.info
In the context of benzene and pyrimidine, R-matrix calculations can provide detailed information about the cross-sections for elastic and inelastic scattering processes. acs.orgresearchgate.net Such studies are crucial for understanding the fundamental interactions between low-energy electrons and these aromatic and heteroaromatic systems, which are building blocks of many biological molecules. ucl.ac.uk
The application of R-matrix theory involves a series of steps, starting with a fixed-nuclei approximation where the electronic properties are calculated for a fixed molecular geometry. ucl.ac.uk The effects of nuclear motion, such as rotational and vibrational excitation, are then incorporated in subsequent stages of the calculation. ucl.ac.uk This approach allows for a detailed description of the various scattering channels and the energy dependence of their cross-sections.
Modeling the Effect of Functional Groups on Electronic Properties
The electronic properties of the benzene-pyrimidine complex can be significantly modulated by the introduction of functional groups on either the benzene or the pyrimidine ring. Computational modeling, particularly using DFT at the B3LYP/6-31G(d,p) level, has been instrumental in systematically studying these effects. semanticscholar.orgekb.egekb.eg Key electronic properties that are often investigated include the total dipole moment (TDM) and the HOMO-LUMO band gap energy (ΔE). semanticscholar.orgekb.egekb.eg
A study by El Gabaly et al. investigated the effect of various functional groups (CHO, OH, Br, CH₃, and NH₂) on the electronic properties of benzene and pyrimidine. semanticscholar.orgekb.egekb.eg The results indicated that the reactivity of these molecules, as inferred from the TDM and ΔE, is sensitive to the nature of the substituent. ekb.eg For instance, pyrimidine was found to be the most reactive compound when compared with benzene and pyridine. ekb.eg
The introduction of functional groups alters the electronic landscape of the parent molecule. For example, when a CHO group is added to benzene, the TDM increases significantly, and the band gap energy decreases, suggesting an increase in reactivity. ekb.eg Similar trends are observed for pyrimidine, where the addition of functional groups modifies its electronic characteristics. researchgate.net The CHO group was identified as the most reactive functional group among those studied. ekb.egresearchgate.net
These computational models provide a systematic way to understand how functionalization can be used to tune the electronic properties of the benzene-pyrimidine system for specific applications. The data generated from these studies, such as changes in dipole moment and band gap energy, are crucial for designing novel materials with desired electronic and optical properties.
Interactive Data Table: Effect of Functional Groups on Benzene
| Functional Group | Total Dipole Moment (Debye) | Band Gap Energy (eV) |
| None | 0.0000 | 6.7926 |
| -CHO | 1.8054 | 6.2274 |
| -CH₃ | 0.3424 | 6.5340 |
| -NH₂ | 1.7097 | 5.6263 |
Data sourced from El Gabaly et al. (2019). ekb.eg
Interactive Data Table: Effect of Functional Groups on Pyrimidine
| Functional Group | Total Dipole Moment (Debye) | Band Gap Energy (eV) |
| None | 2.2869 | 5.7609 |
| -CHO | Not specified | Not specified |
| -OH | Not specified | Not specified |
| -Br | Not specified | Not specified |
| -CH₃ | 2.7755 | 5.7188 |
| -NH₂ | 2.8051 | 5.6809 |
Data sourced from El Gabaly et al. (2019). researchgate.net
Chemical Transformations and Synthetic Pathways Involving Benzene and Pyrimidine Moieties
Direct Synthesis of Pyrimidine-Containing Benzene (B151609) Derivatives
The direct construction of pyrimidine (B1678525) rings onto a benzene scaffold or the concurrent formation of both aromatic systems provides an efficient route to this important class of compounds.
Cobalt-Catalyzed Cyclotrimerization Approaches
A powerful method for synthesizing substituted pyridines, and by extension pyrimidines, is the [2+2+2] cycloaddition reaction of alkynes and nitriles, often catalyzed by cobalt complexes. rsc.org This reaction assembles the aromatic ring in a single step from three unsaturated precursors.
The cobalt-catalyzed cyclotrimerization of two alkyne molecules with one nitrile molecule offers a versatile pathway to highly functionalized pyridines. capes.gov.brnih.govnih.gov While the direct synthesis of pyrimidines through a similar cyclotrimerization involving a C≡N and two N≡C containing fragments is less common, the strategic use of nitriles as precursors is well-established. For instance, a cobalt(I) catalyst has been effectively used for the chemospecific cyclotrimerization of one nitrile with two alkynes in aqueous solutions, accommodating a range of functional groups like unprotected alcohols, ketones, and amines. capes.gov.brnih.gov
The mechanism of this transformation is thought to involve the oxidative coupling of two alkyne molecules at the cobalt center, followed by the insertion of the nitrile and subsequent reductive elimination to yield the aromatic pyridine (B92270) ring. rsc.org The choice of catalyst is crucial, with complexes like [CpCo(CO)₂] being effective precursors, often requiring an amine-N-oxide to scavenge carbon monoxide. nih.gov The reaction conditions, including the use of supercritical carbon dioxide as a green solvent, have been optimized to enhance selectivity and yield of the resulting trisubstituted benzene derivatives. sioc-journal.cn
| Catalyst Precursor | Reactants | Product Type | Key Features |
| [CpCo(CO)₂] | 2 x Alkyne, 1 x Nitrile | Substituted Pyridines | Versatile for solution-phase library synthesis. nih.gov |
| Water-soluble Co(I) | 2 x Alkyne, 1 x Nitrile | Functionalized Pyridines | Tolerates unprotected functional groups. capes.gov.brnih.gov |
| Co₂(CO)₈ | Terminal Alkynes | 1,2,4-Trisubstituted Benzenes | High selectivity in supercritical CO₂. sioc-journal.cn |
| Fe(II)–Co(II) system | Alkynes, Nitriles | Pyridines | Nitrile activation via coordination to Fe(II). rsc.org |
Reaction Mechanisms for Heterocycle Formation and Interconversion
The pyrimidine ring, being a π-deficient heterocycle, exhibits distinct reactivity compared to benzene, influencing the strategies for its synthesis and modification.
Electrophilic Aromatic Substitution on Pyrimidine
Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is significantly deactivated towards electrophilic aromatic substitution, making it more difficult than in benzene. wikipedia.orgbhu.ac.in The π-electron density is greatly reduced, and the ring nitrogen atoms are prone to protonation under the strongly acidic conditions often used for electrophilic substitution, further deactivating the ring. bhu.ac.in
When electrophilic substitution does occur, it preferentially takes place at the C-5 position, which is the least electron-deficient position in the ring. wikipedia.orgslideshare.net Reactions such as nitration, halogenation, and sulfonation have been observed, particularly on substituted pyrimidines or activated systems like pyrimidones. wikipedia.orgbhu.ac.in For example, the presence of an activating group can facilitate substitution.
Nucleophilic Aromatic Substitution on Pyrimidine
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org This reaction is particularly favored at the C-2, C-4, and C-6 positions, which are analogous to the ortho and para positions in nitro-activated benzene rings. wikipedia.orgslideshare.netstackexchange.com
The mechanism involves the attack of a nucleophile on the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms, which is a key factor in stabilizing the transition state and favoring the reaction. stackexchange.com The stability of this intermediate dictates the feasibility of the substitution. stackexchange.com Leaving groups at the C-2 and C-4 positions are readily displaced by a variety of nucleophiles. The preference for substitution at C-4 over C-2 can be explained by the greater stabilization of the intermediate formed during C-4 attack, which can be stabilized by three resonance structures. stackexchange.com
Multi-Component Reactions for Pyrimidine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step from three or more reactants. acs.orgresearchgate.net These reactions are highly valued for their ability to rapidly generate diverse molecular libraries.
A notable example is the Biginelli reaction, which is a classic MCR for pyrimidine synthesis. wikipedia.org More contemporary methods include the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, and allows for the regioselective synthesis of highly substituted pyrimidines. acs.orgorganic-chemistry.org Another approach involves the iodine-mediated reaction of aryl methyl ketones or terminal aryl alkynes with barbituric acids and 2-amino-1,4-naphthoquinone to yield pyrimidine-tethered naphthoquinone-fused pyrroles. rsc.org Catalyst-free MCRs have also been developed for the synthesis of pyrimidine-functionalized derivatives under mild conditions. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Iridium-catalyzed MCR | Amidines, Alcohols | PN₅P-Ir-pincer complexes | Regioselective, sustainable, high yields. acs.orgorganic-chemistry.org |
| Iodine-mediated MCR | Aryl methyl ketones/alkynes, Barbituric acids, 2-Amino-1,4-naphthoquinone | I₂, DMSO | Metal-free, forms multiple new bonds. rsc.org |
| Biginelli-type reaction | Cyclopentanone, Aromatic aldehydes, Urea/Thiourea | Cyanuric chloride | Efficient, one-pot synthesis of pyrimidinones/thiones. researchgate.net |
| Catalyst-free MCR | - | Mild reaction conditions | Easy execution and purification. rsc.org |
Cascade and Cyclization Reactions in Pyrimidine Synthesis
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These are powerful tools for the efficient construction of complex heterocyclic systems, including those containing a pyrimidine ring.
One such example is the synthesis of pyrimidines through a cascade of inverse electron-demand hetero-Diels-Alder reactions followed by retro-Diels-Alder reactions. mdpi.com Gold-catalyzed cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles have also been developed to produce pyrimidine derivatives. mdpi.comacs.org This process involves in situ generation of a propargyl amine intermediate, followed by cyclization, a 1,2-group migration, and aromatization. acs.org Another interesting cascade involves a Pictet-Spengler-type cyclization and a Smiles rearrangement in the synthesis of pyrimidine-fused heterocycles. nih.govacs.org Silver-catalyzed cascade reactions of 3-cyanochromone (B1581749) with 1,1-enediamines have been used to construct highly functionalized chromeno[2,3-d]pyrimidines through an electrocyclization mechanism. rsc.org
Applications in Materials Science and Supramolecular Functionalization
Crystal Engineering for Designer Materials
Crystal engineering provides a powerful strategy for the rational design and construction of novel solid-state materials with desired properties. nih.govresearchgate.net This is achieved by understanding and programming the non-covalent interactions between molecular building blocks. nih.gov In the context of the benzene-pyrimidine (1/1) system, crystal engineering principles are employed to orchestrate the assembly of these molecules into predictable and functional crystalline architectures.
The primary intermolecular interactions that govern the formation of benzene-pyrimidine cocrystals include π-π stacking between the electron-rich benzene (B151609) ring and the electron-deficient pyrimidine (B1678525) ring, as well as hydrogen bonding (if suitable functional groups are present). nih.gov The complementarity of these interactions is a key driving force for the self-assembly process.
Strategies for designing multi-component molecular crystals often rely on the concept of supramolecular synthons, which are robust and predictable non-covalent interactions that can be used to build larger structures. nih.gov For instance, if a derivative of benzene contains a carboxylic acid group and a derivative of pyrimidine contains a pyridine-like nitrogen, a predictable carboxylic acid-pyridine heterosynthon can be formed. nih.gov
Solid-state grinding methods, both neat and liquid-assisted, have emerged as effective techniques for the preparation of cocrystals, including those that may not be accessible through traditional solution-based crystallization. researchgate.net These mechanochemical methods can facilitate the exploration of new polymorphic forms and stoichiometries. researchgate.net
The design of multi-component crystals is a hierarchical process. For example, a four-component crystal can be conceptualized by identifying a primary, robust interaction between two components, which then serves as a template for the inclusion of additional molecules through weaker, yet specific, interactions. nih.gov This modular approach allows for a high degree of control over the final solid-state structure and its emergent properties.
Development of Advanced Materials with Pyrimidine-Benzene Architectures
The unique electronic and structural characteristics of the benzene-pyrimidine motif have been harnessed to create a variety of advanced materials with applications ranging from high-performance polymers to sophisticated electronic devices. researchgate.netspiedigitallibrary.org
The incorporation of pyrimidine and benzene rings into polymer backbones has led to the development of high-performance resins with exceptional thermal stability and processing characteristics. researchgate.net For example, phthalonitrile (B49051) resins containing both pyrimidine and benzene ring side groups have demonstrated significant potential for use in high-temperature resistant polymers and composites. researchgate.net
The introduction of the pyrimidine ring can lower the melting point of the monomers without compromising the thermal stability and mechanical properties of the final cured polymer. researchgate.net This results in a wider processing window, which is a critical advantage in the manufacturing of advanced composite materials for aerospace and other demanding applications.
Table 1: Thermal Properties of Phthalonitrile Resins with Pyrimidine-Benzene Architectures
| Polymer | Monomer Melting Point (°C) | Glass Transition Temperature (Tg) of Polymer (°C) | 5% Thermal Decomposition Temperature (T5%) in Nitrogen (°C) | Storage Modulus (E') at 25°C (MPa) |
|---|---|---|---|---|
| PBPD | < 100 | > 400 | > 455 | 3209 |
| PBAD | < 100 | Not specified | Not specified | Not specified |
| PBFD | < 100 | Not specified | Not specified | Not specified |
Data sourced from research on phthalonitrile monomers containing pyrimidine and benzene ring side groups. researchgate.net
The electron-deficient nature of the pyrimidine ring, in contrast to the electron-rich benzene ring, makes the benzene-pyrimidine architecture a compelling building block for organic semiconducting materials. spiedigitallibrary.orgalfa-chemistry.com This electronic disparity facilitates the transport of charge carriers, a fundamental requirement for semiconductor performance. Pyrimidine-based materials are utilized in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Thin Film Transistors (OFETs), and Organic Solar Cells (OPVs). alfa-chemistry.com
In the context of OLEDs, pyrimidine derivatives are employed as host materials and electron-transporting materials (ETMs). spiedigitallibrary.orgspiedigitallibrary.org The electron-deficient character of pyrimidine enhances electron injection and transport properties compared to materials based solely on benzene or pyridine (B92270). spiedigitallibrary.orgspiedigitallibrary.org When combined with electron-donating units, bipolar host materials can be created, leading to improved charge balance and higher device efficiencies. spiedigitallibrary.orgspiedigitallibrary.org For instance, a bipolar host material incorporating pyrimidine and carbazole (B46965) units has demonstrated high efficiency in blue phosphorescent OLEDs. spiedigitallibrary.org
For OFETs, the inclusion of pyrimidine units in the molecular structure enhances the material's electron affinity and stabilizes the Highest Occupied Molecular Orbital (HOMO) energy level. alfa-chemistry.com This results in electron transport materials with high electron mobility and good film-forming properties, which are crucial for efficient OFET operation. alfa-chemistry.com
Table 2: Performance of OLEDs with Pyrimidine-Based Materials
| Device Role | Pyrimidine-Containing Material | Key Performance Metric |
|---|---|---|
| Bipolar Host | 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) | High External Quantum Efficiency (EQE) of 13.5% in a blue phosphorescent OLED. spiedigitallibrary.org |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be precisely tuned by judicious selection of the metal and organic linker. Pyrimidine-containing ligands, often in conjunction with benzene rings, have proven to be valuable components in the design of functional MOFs. nih.govresearchgate.net
For example, a double-walled aluminum-based MOF, ZJU-520(Al), constructed from AlO₆ clusters and 4,6-Di(4-carboxyphenyl)pyrimidine ligands, exhibits a large microporous specific surface area and excellent chemical stability. nih.gov This material has demonstrated a high capacity for trace benzene adsorption, with the adsorbed benzene molecules being trapped near both the AlO₆ clusters and the nitrogen atoms of the pyrimidine ligands. nih.gov This highlights the cooperative role of the inorganic and organic components in the functionality of the MOF. The pyrimidine and amino groups within the pores of another MOF, Bio-MOF-11, contribute to its high CO₂ capacity and exceptional selectivity over N₂. nih.gov
Rational Design of Supramolecular Assemblies for Specific Functionalities
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to creating complex and functional materials. fortunejournals.com The rational design of supramolecular assemblies based on the benzene-pyrimidine (1/1) motif allows for the development of systems with specific, pre-programmed functions. rsc.orgacs.org
The formation of these assemblies is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. acs.org By carefully designing the molecular structure of the benzene and pyrimidine derivatives, it is possible to control the geometry and stability of the resulting supramolecular structures.
For example, water-soluble benzene-1,3,5-tricarboxamides (BTAs) can self-assemble in water to form one-dimensional fibers, membranes, and hollow nanotubes. acs.org The morphology of these structures can be controlled by modifying the chemical structure of the BTA or by changing the solution conditions, such as temperature. acs.org The dynamic nature of these assemblies, a key feature of supramolecular systems, allows them to respond to external stimuli, making them attractive for applications in areas such as drug delivery and sensing. fortunejournals.com
The design principles of supramolecular chemistry are inspired by biological systems, where complex functions arise from the precise arrangement of molecules through non-covalent interactions. nih.gov By mimicking these principles with synthetic building blocks like benzene and pyrimidine derivatives, it is possible to create artificial systems with a high degree of complexity and functionality. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
